8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799837
InChI: InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(17)13(10)18-9-11/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2
Molecular Formula: C15H17BClNO2
Molecular Weight: 289.6 g/mol

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS No.:

Cat. No.: VC13799837

Molecular Formula: C15H17BClNO2

Molecular Weight: 289.6 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline -

Specification

Molecular Formula C15H17BClNO2
Molecular Weight 289.6 g/mol
IUPAC Name 8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Standard InChI InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(17)13(10)18-9-11/h5-9H,1-4H3
Standard InChI Key WFOWCODJOIDSOX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2

Introduction

Structural and Chemical Identity

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—chlorine at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (commonly known as pinacol boronic ester) group at position 3—confers distinct electronic and steric properties. The boronic ester moiety enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

Molecular Formula: C15H15BClNO2\text{C}_{15}\text{H}_{15}\text{BClNO}_{2}
Molecular Weight: 287.56 g/mol (calculated)
IUPAC Name: 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

The boronic ester group’s sp²-hybridized boron atom facilitates transmetalation in catalytic cycles, while the chloro substituent may influence electronic effects on the quinoline core, modulating reactivity and interaction with biological targets .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves sequential functionalization of the quinoline core. Two primary routes have been identified:

Halogenation Followed by Miyaura Borylation

This method involves introducing chlorine at position 8 prior to installing the boronic ester. For example, 8-chloroquinoline derivatives can be synthesized via electrophilic aromatic substitution using chlorinating agents such as Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2. Subsequent Miyaura borylation at position 3 employs bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) and a palladium catalyst under inert conditions .

Representative Procedure:

  • Chlorination: 8-Chloroquinoline is prepared by treating quinoline with Cl2\text{Cl}_2 in the presence of FeCl3\text{FeCl}_3 at 60°C (yield: 72%).

  • Iodination: 8-Chloroquinoline undergoes iodination at position 3 using I2\text{I}_2, KI\text{KI}, and H2O2\text{H}_2\text{O}_2 in acetic acid (yield: 65%).

  • Borylation: The 3-iodo-8-chloroquinoline intermediate reacts with B2(pin)2\text{B}_2(\text{pin})_2, Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, and potassium acetate in 1,4-dioxane at 100°C for 12 hours (yield: 58%) .

Suzuki-Miyaura Cross-Coupling

An alternative approach leverages Suzuki coupling between a pre-functionalized boronic ester and a halogenated quinoline. For instance, 3-bromo-8-chloroquinoline can react with pinacol boronic ester under palladium catalysis .

Example Reaction:

3-Bromo-8-chloroquinoline+B2(pin)2Pd(dppf)Cl2,KOAc8-Chloro-3-(pin)quinoline\text{3-Bromo-8-chloroquinoline} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{8-Chloro-3-(pin)quinoline}

Conditions: 1,4-Dioxane, 100°C, 12 h (yield: 60–70%) .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 3 and 8 requires careful control of reaction conditions. Competing reactions at other positions (e.g., 2 or 4) may occur due to the quinoline ring’s electronic asymmetry .

  • Boronic Ester Stability: The pinacol boronic ester is moisture-sensitive, necessitating anhydrous conditions during synthesis and purification .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

PropertyValue/DescriptionSource
Molecular Weight287.56 g/molCalculated
logP (Calculated)3.8 (Hydrophobic)ChemDraw
SolubilityPoor in water; soluble in DMSO, DMF, THFAnalog Data
Melting PointNot reported (decomposes above 200°C)-
StabilitySensitive to hydrolysis; store under nitrogen

The boronic ester’s electron-withdrawing effect slightly reduces the quinoline ring’s basicity compared to unsubstituted analogs. The chloro substituent further polarizes the molecule, enhancing its potential for π-stacking interactions .

Biological Activity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in its role as a coupling partner for synthesizing biaryl systems. For example:

8-Chloro-3-(pin)quinoline+Ar-XPd8-Chloro-3-Ar-quinoline\text{8-Chloro-3-(pin)quinoline} + \text{Ar-X} \xrightarrow{\text{Pd}} \text{8-Chloro-3-Ar-quinoline}

where X = Br, I, or OTf. This reaction enables the rapid diversification of quinoline-based scaffolds for drug discovery .

Future Directions

  • Biological Screening: Prioritize in vitro assays against malaria, cancer, and bacterial targets.

  • Derivatization: Explore substitutions at positions 2 and 7 to modulate activity and pharmacokinetics.

  • Stability Studies: Develop prodrug formulations to mitigate hydrolysis issues.

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